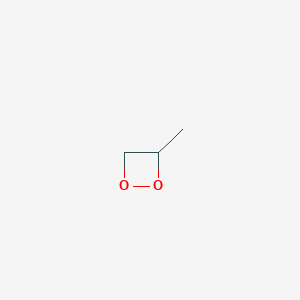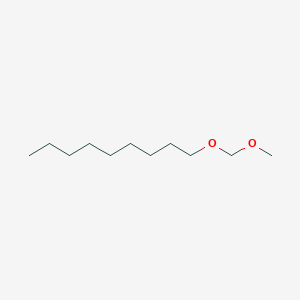
3-Methyl-1,2-dioxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,2-dioxetane is an organic compound belonging to the class of dioxetanes, which are four-membered cyclic peroxides. This compound is particularly notable for its chemiluminescent properties, making it a subject of interest in various scientific fields. The structure of this compound consists of a four-membered ring with two adjacent oxygen atoms and two adjacent carbon atoms, one of which is substituted with a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2-dioxetane typically involves the bromo hydroperoxide method. This method includes the reaction of an alkene with bromine and hydrogen peroxide in the presence of a base. The reaction proceeds through the formation of a bromohydroperoxide intermediate, which cyclizes to form the dioxetane ring .
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the principles of organic peroxide synthesis can be applied. These methods often involve controlled conditions to ensure safety and maximize yield, given the reactive nature of peroxides.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-1,2-dioxetane undergoes various chemical reactions, including:
Thermolysis: The compound decomposes upon heating, producing two carbonyl fragments, one of which may be in an excited state.
Chemiluminescence: The decomposition of this compound results in the emission of light, a property utilized in various applications.
Common Reagents and Conditions:
Oxidation: The presence of oxygen and a catalyst can facilitate the oxidation of this compound.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound under controlled conditions.
Major Products Formed:
Aplicaciones Científicas De Investigación
3-Methyl-1,2-dioxetane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methyl-1,2-dioxetane involves the cleavage of the peroxide bond, leading to the formation of two carbonyl fragments. This process generates an electronically excited state, which emits light as it returns to the ground state . The molecular targets and pathways involved include:
Peroxide Bond Cleavage: Initiates the decomposition process.
Excited State Formation: Results in chemiluminescence.
Similar Compounds:
1,2-Dioxetane: The parent compound, which also exhibits chemiluminescent properties.
3,3,4,4-Tetramethyl-1,2-dioxetane: A derivative with enhanced stability and luminescence.
1,3-Dioxetane: Another isomer with a different ring structure and stability profile.
Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which enhances its chemiluminescent properties compared to other dioxetanes. The presence of the methyl group increases the yield of light emission, making it particularly useful in applications requiring high sensitivity .
Propiedades
| 78031-62-6 | |
Fórmula molecular |
C3H6O2 |
Peso molecular |
74.08 g/mol |
Nombre IUPAC |
3-methyldioxetane |
InChI |
InChI=1S/C3H6O2/c1-3-2-4-5-3/h3H,2H2,1H3 |
Clave InChI |
BFFQFGGITJXTFP-UHFFFAOYSA-N |
SMILES canónico |
CC1COO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)



![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)

![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)

![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)
